3-Ethoxy-1-phenyl-2-benzofuran-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-phenylisobenzofuran-4-ol typically involves the formation of the benzofuran core followed by functionalization. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with ethyl iodide in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used to facilitate the cyclization and functionalization reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-phenylisobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenylisobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyphenol: A simpler phenolic compound with similar functional groups.
1,3-Diphenylisobenzofuran: Another benzofuran derivative with different substituents.
Benzofuran-2-yl derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-Ethoxy-1-phenylisobenzofuran-4-ol is unique due to its specific combination of functional groups, which imparts distinct biological activities and physicochemical properties.
Properties
CAS No. |
920977-87-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-ethoxy-1-phenyl-2-benzofuran-4-ol |
InChI |
InChI=1S/C16H14O3/c1-2-18-16-14-12(9-6-10-13(14)17)15(19-16)11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 |
InChI Key |
QZKPVBHCNPCSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(O1)C3=CC=CC=C3)C=CC=C2O |
Origin of Product |
United States |
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